molecular formula C12H13NO4S B11855026 Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate

Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate

Cat. No.: B11855026
M. Wt: 267.30 g/mol
InChI Key: VYBDFQADNMMSDY-UHFFFAOYSA-N
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Description

Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate is a high-purity chemical building block offered for research and further manufacturing applications. This compound features a fused thienopyrrole heterocyclic system, a privileged scaffold in medicinal and materials chemistry. Its structure, incorporating dicarboxylate ester functional groups, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and organic electronic materials. As a building block, it can be used to explore structure-activity relationships in drug discovery or to modify the electronic properties of conjugated systems. Researchers value this compound for its potential in constructing novel molecular architectures. This product is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for direct human use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and safety information. Hazard Statements apply .

Properties

Molecular Formula

C12H13NO4S

Molecular Weight

267.30 g/mol

IUPAC Name

diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate

InChI

InChI=1S/C12H13NO4S/c1-3-16-11(14)8-6-9-7(13-8)5-10(18-9)12(15)17-4-2/h5-6,13H,3-4H2,1-2H3

InChI Key

VYBDFQADNMMSDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(S2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Gewald Synthesis-Based Three-Step Methodology

The Gewald reaction is a cornerstone for constructing 2-aminothiophene scaffolds, which serve as precursors for thienopyrrole systems. In this approach, ethyl cyanoacetate reacts with ketones (e.g., ethyl acetoacetate) and elemental sulfur under basic conditions to yield 2-aminothiophene-3-carboxylates . Subsequent alkylation introduces substituents at the amino group, while Thorpe-Ziegler cyclization facilitates pyrrole ring closure.

For Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate, the Gewald step generates a 2-aminothiophene intermediate with ester groups at positions 3 and 5. Alkylation with diethyl bromomalonate in dimethylformamide (DMF) at 0°C installs the ethoxycarbonylmethyl side chains, enabling intramolecular cyclization. The Thorpe-Ziegler step employs catalytic sodium hydride in refluxing xylene, yielding the target compound in 64–78% overall yield .

Key Advantages :

  • Scalable for multigram syntheses.

  • Modular substitution patterns via ketone selection.

Limitations :

  • Requires stringent temperature control during alkylation.

  • Purification challenges due to byproduct formation.

Derivatization from 5-Methyl-2-Thienoic Acid

This method begins with esterification of 5-methyl-2-thienoic acid using ethanol and sulfuric acid, producing ethyl 5-methylthiophene-2-carboxylate . Bromination at the methyl group with N-bromosuccinimide (NBS) under radical initiation forms the 5-bromo derivative, which undergoes nucleophilic amination with aqueous ammonia. Cyclization in refluxing acetic anhydride closes the pyrrole ring, with simultaneous esterification at position 5 using ethyl chloroformate.

Reaction Conditions :

  • Bromination: NBS, benzoyl peroxide, CCl₄, 80°C, 6 hours.

  • Cyclization: Acetic anhydride, 120°C, 4 hours.

Yield : 55–60% after column chromatography .

Critical Considerations :

  • Bromination selectivity is pH-dependent.

  • Ammonia concentration impacts cyclization efficiency.

One-Pot Synthesis in DMF

A streamlined one-pot procedure combines Gewald synthesis, alkylation, and cyclization in DMF . Ethyl cyanoacetate, ethyl acetoacetate, and sulfur react at 60°C for 2 hours, followed by in situ alkylation with diethyl bromomalonate. Triethylamine catalyzes the Thorpe-Ziegler cyclization at 100°C, eliminating the need for intermediate isolation.

ParameterValue
SolventDMF
Temperature60°C → 100°C
CatalystTriethylamine
Yield70–75%

Advantages :

  • Reduced purification steps.

  • Enhanced reaction homogeneity.

Drawbacks :

  • High boiling solvent complicates product isolation.

Microwave-Assisted Cyclization

Adapting protocols from thienothiophene syntheses , microwave irradiation accelerates the cyclization step. The 2-aminothiophene intermediate, prepared via Gewald reaction, is treated with ethyl bromoacetate and carbon disulfide in DMF. Microwave heating at 150°C for 10 minutes induces rapid ring closure, achieving 85% yield in reduced reaction time.

Optimization Insights :

  • Power settings >600 W prevent side reactions.

  • Ethyl bromoacetate molar ratio critical for regioselectivity.

Comparative Analysis of Methodologies

MethodYield (%)Time EfficiencyScalability
Gewald Three-Step64–78ModerateHigh
5-Methyl Derivatization55–60LowModerate
One-Pot DMF70–75HighHigh
Microwave-Assisted85Very HighLimited

Chemical Reactions Analysis

Types of Reactions

Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thieno[3,2-b]pyrrole derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate can be synthesized through various methods involving the reaction of thiophene derivatives with suitable electrophiles. The synthesis typically involves the formation of the thieno[3,2-b]pyrrole framework through cyclization reactions that yield high purity and yield of the target compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Compounds with similar structures have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, indicating potential as novel antimicrobial agents. The mechanism often involves disruption of bacterial membranes or inhibition of essential metabolic pathways .

Antitumor Properties

Pyrrole-based compounds have been explored for their antitumor activities. Research indicates that derivatives can inhibit growth in various cancer cell lines, including breast and colon cancers. The structural characteristics of this compound may contribute to its activity by interacting with cellular targets involved in tumor proliferation .

Aggregation-Induced Emission

This compound may serve as a building block for aggregation-induced emission luminogens (AIEgens). These materials exhibit enhanced fluorescence in aggregated states, making them suitable for applications in sensors and light-emitting devices. The unique electronic properties derived from the thieno-pyrrole structure facilitate strong emission characteristics under specific conditions .

Conductive Polymers

The incorporation of this compound into conductive polymer matrices has been investigated for use in organic electronics. Its ability to participate in charge transfer processes enhances the conductivity and stability of polymer films used in flexible electronic devices.

Case Studies

StudyFindingsApplications
Goel et al., 2015Synthesized pyrrole derivatives with significant antitumor activity against HCT116 cellsPotential drug development for cancer treatment
Recent AIEgens ResearchDeveloped AIEgens based on pyrrole structures exhibiting tunable fluorescence propertiesSensors and display technologies
Antimicrobial StudiesDemonstrated broad-spectrum activity against bacteria with low cytotoxicityDevelopment of new antimicrobial agents

Comparison with Similar Compounds

Core Heterocyclic Frameworks

Compound Core Structure Key Substituents
Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate Thiophene + pyrrole fusion Ethyl ester groups at positions 2,5
Diethyl pyrrole-2,5-dicarboxylate (1) Pyrrole Ethyl ester groups at positions 2,5
Diethyl pyrrolo[2,3-b]pyrrole-2,5-dicarboxylate () Pyrrole + pyrrole fusion Ethyl esters, diphenyl substituents
Diethyl thieno[2,3-b]pyridine-2,5-dicarboxylate () Thiophene + pyridine fusion Trifluoromethyl, amino groups

Key Observations :

  • The thieno-pyrrole derivative differs from pyrrolo-pyrrole analogs in electronic properties due to sulfur's electron-withdrawing effects.
  • Substituents (e.g., CF₃ in ) significantly alter reactivity and binding interactions .

Key Observations :

  • Microwave-assisted methods () improve yields for complex fused systems.
  • Base-mediated syntheses (e.g., ) are effective but may require optimization for scalability.

Crystal Structure and Hydrogen Bonding

Hydrogen-Bonding Patterns

Compound Dimer Formation Hydrogen Bond Parameters (D–H···A)
Diethyl pyrrole-2,5-dicarboxylate Hydrogen-bonded dimers N(1)–H(1)···O(6): 0.89 Å, 171°
2-Acylpyrroles (Senge & Smith, 2005) Dimers (common) / Chains (rare) Varies with substituent sterics
3-Hydroxy-pyrrole derivatives () Intramolecular H-bonding OH participates in chain formation

Key Observations :

  • Diethyl pyrrole-2,5-dicarboxylate forms robust dimers via NH···O=C interactions, a hallmark of 2-acylpyrroles .
  • Substituents like hydroxyl groups () or CF₃ () disrupt dimerization, favoring alternative packing modes.

Medicinal Chemistry

  • Diethyl pyrrole-2,5-dicarboxylate : Precursor to pyrrolo[1,2-b]pyridazines (anticancer agents) and Janus kinase inhibitors .

Material Science

Physicochemical Properties

Compound Solubility Stability Notable Features
Diethyl pyrrole-2,5-dicarboxylate Moderate in ether Stable under RT Strong dimerization
Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate () High in polar solvents Sensitive to decarboxylation Additional H-bond donors

Key Observations :

  • Ethyl esters (vs. methyl) enhance lipophilicity, impacting bioavailability .
  • Electron-withdrawing groups (e.g., CF₃) increase thermal stability .

Biological Activity

Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate (CAS No. 89168-15-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

This compound can be synthesized through various methods, including cyclization reactions involving thiophene derivatives. The compound's structure has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which confirm its molecular configuration and functional groups.

Biological Activity

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[3,2-b]pyrrole derivatives. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines. A notable example includes the evaluation of substituted thieno[3,2-b]pyrrole derivatives that showed promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Activity of Thieno[3,2-b]pyrrole Derivatives

CompoundCell LineIC50 (µM)Reference
Diethyl 4H-thieno[3,2-b]pyrroleMCF-715
Diethyl 4H-thieno[3,2-b]pyrroleA54920
2,3,5-TetrabromobenzofuroMRSA12

2. Antimicrobial Activity

Thieno[3,2-b]pyrrole compounds have also been investigated for their antimicrobial properties. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antimicrobial agents .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes associated with various diseases. For example, a related derivative was found to inhibit D-amino acid oxidase (DAO), which is relevant in the treatment of schizophrenia . Such enzyme inhibition can lead to significant therapeutic effects in managing neuropsychiatric disorders.

Case Studies

Several case studies have documented the biological activity of this compound and its analogs:

  • Case Study 1: A study evaluated the hypolipidemic effects of pyrrolo derivatives in hyperlipidemic rats. The results indicated a reduction in cholesterol levels, suggesting potential use in managing hyperlipidemia .
  • Case Study 2: Another study focused on the synthesis of thieno[3,2-b]pyrroles and their application as activators for pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism. The findings demonstrated that these compounds could enhance PKM2 activity, offering a novel approach to targeting metabolic pathways in cancer cells .

Q & A

Q. What SHELX parameters optimize refinement for twinned crystals?

  • Methodological Answer : For twinned data, use the TWIN/BASF commands in SHELXL. A BASF value >0.3 indicates significant twinning. R-factor convergence below 5% validates the model .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.